![molecular formula C18H17ClN4O2 B2361981 1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207047-86-6](/img/structure/B2361981.png)
1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
Scientific Research Applications
Synthesis and Structural Analysis
A study presented the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds were synthesized and screened for their lipase and α-glucosidase inhibition activities, highlighting the compound's potential in medicinal chemistry for developing new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015). Another study focused on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including derivatives similar to the compound , providing insights into the molecular interactions that could influence its properties and applications (Ahmed et al., 2020).
Molecular and Electronic Properties
Research on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, including derivatives structurally related to 1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, provides a comprehensive understanding of their properties. These properties are crucial for the development of materials with specific electronic and optical characteristics (Beytur & Avinca, 2021).
Antimicrobial and Antioxidant Activities
A series of semicarbazone-triazole hybrid derivatives were synthesized and their in vitro antioxidant activity tested, showcasing the potential of these compounds, including those structurally related to 1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, as potent antioxidants and antimicrobial agents. This suggests their utility in the development of new pharmaceuticals with enhanced bioactivity (Brahmi et al., 2018).
Corrosion Inhibition
The study on the adsorption behavior of new triazole derivatives as inhibitors for mild steel corrosion in acid media emphasizes the compound's utility in industrial applications, particularly in protecting metals from corrosion. This highlights the versatility of 1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide derivatives in both pharmaceutical and industrial fields (Li et al., 2007).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-25-17-6-4-3-5-13(17)11-20-18(24)16-12-23(22-21-16)15-9-7-14(19)8-10-15/h3-10,12H,2,11H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABXXCUFXXXMRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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